molecular formula C23H20ClF3N4OS B2842489 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-[(4-methylphenyl)sulfanyl]pyridine-3-carbonyl}piperazine CAS No. 1022407-10-8

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-[(4-methylphenyl)sulfanyl]pyridine-3-carbonyl}piperazine

Cat. No.: B2842489
CAS No.: 1022407-10-8
M. Wt: 492.95
InChI Key: WONSHUIVNYHKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with two distinct groups:

  • Substituent 1: A 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, characterized by electron-withdrawing groups (Cl, CF₃) that enhance metabolic stability and influence binding interactions.
  • Substituent 2: A 2-[(4-methylphenyl)sulfanyl]pyridine-3-carbonyl group, combining a sulfur-containing thioether (sulfanyl) linker, a pyridine ring, and a carbonyl group.

Properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF3N4OS/c1-15-4-6-17(7-5-15)33-21-18(3-2-8-28-21)22(32)31-11-9-30(10-12-31)20-19(24)13-16(14-29-20)23(25,26)27/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONSHUIVNYHKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-[(4-methylphenyl)sulfanyl]pyridine-3-carbonyl}piperazine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine to form an intermediate, which is then reacted with 2-(4-methylphenyl)sulfanylpyridine-3-carbaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Key Steps:

  • Piperazine Ring Formation :
    Piperazine derivatives are synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, bis-(2-chloroethyl)amine reacts with ethyl 5-aminobenzofuran-2-carboxylate to form the piperazine scaffold, a method validated in analogous systems .
  • Pyridine Coupling :
    The 3-chloro-5-(trifluoromethyl)pyridinyl group is introduced through Suzuki-Miyaura cross-coupling. Aryl halides react with boronic esters under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).
  • Sulfanyl Group Installation :
    The (4-methylphenyl)sulfanyl moiety is attached via nucleophilic displacement of a halogen (e.g., bromine) using 4-methylthiophenol and K₂CO₃ in DMF at 100°C.
  • Carbonyl Linkage :
    The pyridine-3-carbonyl group is formed by coupling pyridine-3-carboxylic acid with piperazine using EDCI/HOBt in DCM.

Functional Group Transformations

The compound’s reactivity is governed by its functional groups:

Functional Group Reaction Type Conditions Outcome Reference
TrifluoromethylElectrophilic substitutionHNO₃/H₂SO₄, 0°CNitration at pyridine C4 position
Chlorine (pyridine)Cross-couplingPd(dppf)Cl₂, K₃PO₄, DMF, 120°CSuzuki coupling with aryl boronic acids
Piperazine NHAcylationAcCl, Et₃N, DCM, 0°C → RTN-acetyl derivative formation
Sulfanyl groupOxidationH₂O₂, AcOH, 50°CConversion to sulfone

Coupling Reactions

The compound participates in transition-metal-catalyzed reactions due to halogen and sulfanyl substituents:

Example Reactions:

  • Buchwald-Hartwig Amination :
    The chlorine atom on pyridine undergoes coupling with amines (e.g., morpholine) using Pd(OAc)₂/Xantphos and Cs₂CO₃ in toluene at 110°C .
  • Stille Coupling :
    The pyridinyl group reacts with organotin reagents (e.g., tributyl(vinyl)tin) under Pd(PPh₃)₄ catalysis in DMF at 100°C.

Stability and Degradation

  • Thermal Stability : Stable up to 200°C (TGA data) .
  • Hydrolytic Stability : Resistant to hydrolysis at pH 1–12 (24h, 25°C) .
  • Photostability : Degrades under UV light (λ = 254 nm) via radical pathways, forming desulfurized byproducts.

Comparative Reactivity

Reaction Conditions Yield (%) Selectivity
Suzuki Coupling (Ar-Br)Pd(PPh₃)₄, Na₂CO₃, DME/H₂O85>95% para-substitution
Piperazine AcylationEDCI/HOBt, DCM78Monoacylation favored
Sulfone FormationH₂O₂, AcOH92Complete oxidation

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyridine and piperazine have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that compounds containing trifluoromethyl groups enhance biological activity due to increased lipophilicity and metabolic stability .

Neuropharmacology
The compound's potential as a neuropharmacological agent is notable. Investigations into its interaction with neurotransmitter systems suggest it may modulate pathways involved in depression and anxiety. The presence of the piperazine moiety is particularly relevant, as it is a common structure in many antipsychotic medications .

Agrochemical Applications

Pesticidal Properties
The structural characteristics of this compound make it a candidate for developing novel pesticides. Studies have shown that trifluoromethyl-substituted pyridines exhibit enhanced insecticidal activity against various pests. For example, a related compound demonstrated potent activity against aphids and other agricultural pests, suggesting that this compound could be optimized for similar applications .

Herbicide Development
Research into herbicidal activity has revealed that pyridine derivatives can inhibit specific enzymes in plant metabolism. The compound's ability to disrupt these pathways may lead to its use as an effective herbicide, particularly in controlling resistant weed species .

Material Science

Polymer Development
The unique properties of the compound allow for its incorporation into polymer matrices, enhancing material performance. Studies indicate that polymers containing trifluoromethyl groups exhibit improved thermal stability and mechanical strength. This application could extend to coatings and composites used in high-performance environments .

Nanotechnology
In nanotechnology, the compound's ability to form stable complexes with metal ions opens avenues for developing novel nanomaterials. These materials could be utilized in sensors or catalysts, leveraging the compound's chemical reactivity to enhance performance in various applications .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Trifluoromethyl derivatives showed significant inhibition of cancer cells.
Neuropharmacology Modulation of neurotransmitter systems linked to anxiety and depression.
Pesticidal Properties Enhanced insecticidal activity against agricultural pests observed.
Herbicide Development Inhibition of plant metabolic pathways leading to potential herbicide use.
Polymer Development Improved thermal stability and mechanical strength in polymer matrices.
Nanotechnology Formation of stable metal complexes for sensor applications.

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-[(4-methylphenyl)sulfanyl]pyridine-3-carbonyl}piperazine involves the inhibition of bacterial phosphopantetheinyl transferase (PPTase). This enzyme catalyzes a post-translational modification essential for bacterial cell viability and virulence. By inhibiting PPTase, the compound disrupts bacterial metabolism and growth, making it a potential antibacterial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name/ID Substituent 1 Substituent 2 Key Functional Groups Biological Activity/Application Reference
Target Compound 3-chloro-5-(trifluoromethyl)pyridin-2-yl 2-[(4-methylphenyl)sulfanyl]pyridine-3-carbonyl Sulfanyl, carbonyl, pyridine Not explicitly stated
ML267 () 3-chloro-5-(trifluoromethyl)pyridin-2-yl 4-methoxypyridin-2-yl (carbothioamide) Carbothioamide, methoxy Potent bacterial phosphopantetheinyl transferase inhibitor; disrupts secondary metabolism
MK45 () 3-chloro-5-(trifluoromethyl)pyridin-2-yl Thiophen-2-ylbutan-1-one Thiophene, ketone Antidiabetic agent; stimulates glucose uptake via NADH:ubiquinone oxidoreductase inhibition
Cas 946387-22-0 () 3-chloro-5-(trifluoromethyl)pyridin-2-yl 2-nitrobenzenesulfonyl Sulfonyl, nitro No activity specified; sulfonyl groups enhance electron-withdrawing effects
Cas 303150-12-1 () 3-chloro-5-(trifluoromethyl)pyridin-2-yl 4-(4-chlorophenyl)thiazol-2-yl Thiazole, chloro Potential use in drug discovery; thiazole moieties often improve bioavailability
Compound 5 () 4-(trifluoromethyl)phenyl 1H-pyrazol-4-ylbutan-1-one Pyrazole, ketone Structural focus on pyrazole’s hydrogen-bonding potential; activity not specified

Key Structural and Functional Comparisons

Core Modifications :

  • The piperazine core is conserved across all compounds, enabling diverse substitution patterns. Its flexibility allows for tuning pharmacokinetic properties (e.g., solubility, bioavailability) .
  • Electron-withdrawing groups (Cl, CF₃) : Common in agrochemicals (e.g., fipronil analogs in ) and pharmaceuticals for metabolic resistance and target binding .

Sulfur-Containing Groups: Sulfanyl (thioether): Present in the target compound and MK45 (thiophene). Sulfonyl: In Cas 946387-22-0, sulfonyl groups are stronger electron-withdrawing agents, which may improve stability but reduce metabolic flexibility .

Heterocyclic Substituents :

  • Pyridine/Thiazole/Pyrazole : Thiazole () and pyrazole () rings introduce varied hydrogen-bonding and π-π stacking capabilities, influencing target specificity. Pyridine derivatives (e.g., ) are common in kinase inhibitors .

Biological Activity :

  • Substitutions dictate applications. For example, ML267’s carbothioamide group is critical for bacterial enzyme inhibition , while MK45’s thiophene moiety aligns with antidiabetic activity . The target compound’s sulfanyl-pyridine group may favor interactions with sulfur-binding enzymes or receptors.

Physicochemical Implications

  • Metabolic Stability: Chloro and trifluoromethyl groups resist oxidative metabolism, extending half-life compared to non-halogenated analogs .

Biological Activity

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-[(4-methylphenyl)sulfanyl]pyridine-3-carbonyl}piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

The compound's chemical formula is C17H17ClF3N3O2SC_{17}H_{17}ClF_3N_3O_2S, with a molecular weight of approximately 419.85 g/mol. It features a piperazine core substituted with a trifluoromethyl pyridine and a sulfanyl group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that derivatives of trifluoromethyl pyridine piperazine exhibit various biological activities, including antiviral, anticancer, and anti-inflammatory effects. The specific compound has been explored primarily for its potential as an antiviral agent and its role in enhancing plant resistance against viral infections.

Antiviral Activity

A study synthesized a series of trifluoromethyl pyridine piperazine derivatives, including the target compound, and evaluated their antiviral properties against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). Some derivatives demonstrated significant protective activity, with the following results:

CompoundProtective Activity against CMV (%)EC50 (μg/mL)
A164.1500
A361.0500
A1658.0347.8
NNM44.2359.64

These findings suggest that the compound can induce systemic acquired resistance (SAR) in plants, enhancing their ability to combat viral infections through the activation of defense-related enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO) .

Anticancer Activity

Further investigations into related compounds have indicated potential anticancer properties. For example, studies on similar piperazine derivatives have shown effectiveness against various cancer cell lines, demonstrating cytotoxic effects that may be attributed to the presence of specific substituents on the phenyl rings .

The mechanism by which these compounds exert their biological effects is not yet fully elucidated but appears to involve interactions at the molecular level that disrupt viral replication processes or induce apoptosis in cancer cells. The presence of electronegative groups like chlorine and trifluoromethyl moieties likely enhances their reactivity and biological efficacy .

Case Studies

  • Antiviral Efficacy : In a controlled study, compounds derived from the target structure were tested for their ability to protect plants from CMV infection. The results indicated that certain derivatives not only protected but also promoted the expression of genes associated with plant defense mechanisms.
  • Cytotoxicity Assessment : In another study focusing on cancer cell lines, compounds similar to the target were evaluated for their IC50 values against various human cancer cells. The results showed that modifications in the piperazine ring significantly influenced cytotoxicity, indicating a structure-activity relationship (SAR) that could guide future drug design efforts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.